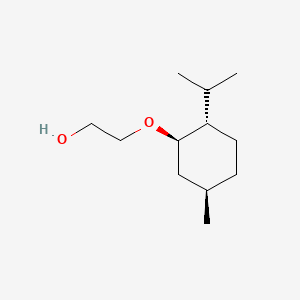
2-(Menthoxy)ethanol
概要
説明
L-メントキシエタノールは、特徴的な臭いを持つ透明な無色の液体です。 この化合物は、さまざまな食品や飲料製品の香料として広く使用されています .
2. 製法
合成経路と反応条件: L-メントキシエタノールは、ルイス酸触媒の存在下で、L-メントールと1,2-エポキシアルカンを反応させることによって合成することができます . この反応は通常、以下の手順を含みます。
反応物: L-メントールと1,2-エポキシアルカン。
触媒: ルイス酸。
条件: 反応は、最適な収率を得るために、制御された温度と圧力下で行われます。
工業生産方法: L-メントキシエタノールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、コスト効率が高く、効率的になるように設計されており、大量の化合物を生産することができます .
準備方法
Synthetic Routes and Reaction Conditions: 2-(l-Menthoxy)ethanol can be synthesized by reacting l-menthol with a 1,2-epoxyalkane in the presence of a Lewis acid catalyst . The reaction typically involves the following steps:
Reactants: l-Menthol and 1,2-epoxyalkane.
Catalyst: Lewis acid.
Conditions: The reaction is carried out under controlled temperature and pressure to ensure optimal yield.
Industrial Production Methods: The industrial production of 2-(l-menthoxy)ethanol follows a similar synthetic route but on a larger scale. The process is designed to be cost-effective and efficient, allowing for the production of large quantities of the compound .
化学反応の分析
反応の種類: L-メントキシエタノールは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するアルデヒドまたはケトンを生成するために酸化することができます。
還元: これは、アルコールを生成するために還元することができます。
置換: ヒドロキシル基は、他の官能基と置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: 所望の置換に応じて、さまざまな試薬を使用することができます。
主な生成物:
酸化: アルデヒドまたはケトン。
還元: アルコール。
置換: 使用した試薬に応じて、さまざまな置換生成物。
4. 科学研究への応用
L-メントキシエタノールは、以下を含む科学研究において幅広い用途があります。
化学: 有機合成における試薬として、およびさまざまな化学反応における溶媒として使用されます.
生物学: 細胞シグナル伝達や代謝経路に関連する研究で用いられています。
医学: 潜在的な治療効果と製薬製剤の成分としての可能性について調査されています。
科学的研究の応用
2-(l-Menthoxy)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in studies related to cell signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Used in the production of flavoring agents, cosmetics, and personal care products.
作用機序
L-メントキシエタノールの作用機序は、特定の分子標的や経路との相互作用を含みます。これは、特定の酵素や受容体の活性を調節することにより、その効果を発揮することが知られています。 この化合物の冷却効果は、冷感に関連する過渡性受容体電位カチオンチャネルサブファミリーMメンバー8(TRPM8)との相互作用によるものです .
類似の化合物:
L-メントール: 類似の構造を持つ広く使用されている冷却剤。
2-(L-メントキシ)プロパン-1,2-ジオール: 同様の特性を持つ別のメンタンモノテルペン。
メントールアセテート: 同様の冷却効果を持つ化合物。
独自性: L-メントキシエタノールは、その特定の構造のために独自です。これは、異なる物理化学的特性と生物学的活性を付与します。 L-メントールよりも揮発性が低いため、冷却感を与える能力は、さまざまな用途で特に価値があります .
類似化合物との比較
l-Menthol: A widely used cooling agent with a similar structure.
2-(l-Menthoxy)propane-1,2-diol: Another menthane monoterpenoid with similar properties.
Menthyl acetate: A compound with a similar cooling effect.
Uniqueness: 2-(l-Menthoxy)ethanol is unique due to its specific structure, which imparts distinct physicochemical properties and biological activities. Its ability to provide a cooling sensation while being less volatile than l-menthol makes it particularly valuable in various applications .
生物活性
2-(Menthoxy)ethanol, also known as 2-(l-menthoxy)ethanol, is a compound derived from menthol, primarily used as a flavoring agent and in cosmetic formulations. Despite its widespread use, research into its biological activity is limited. This article aims to synthesize available data on the biological effects of this compound, focusing on its antimicrobial, anticancer, and toxicological profiles.
This compound is an ether alcohol characterized by the presence of a menthol moiety. Its chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various microorganisms.
- Case Study : A study conducted on the antimicrobial activities of various extracts found that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 19 µg/mL to 1250 µg/mL depending on the strain tested .
| Microorganism | MIC (µg/mL) |
|---|---|
| MRSA | 250 |
| VRE | 125 |
| E. coli | 500 |
This indicates that while effective against some strains, its potency varies widely.
Anticancer Activity
Research into the anticancer potential of this compound is still emerging. Preliminary findings suggest that it may possess cytotoxic properties against certain cancer cell lines.
- Study Findings : In vitro tests indicated that this compound could induce apoptosis in cancer cells, although specific mechanisms remain to be elucidated. Further studies are needed to explore the signaling pathways involved in this effect .
Toxicological Studies
A significant aspect of understanding any compound's biological activity is assessing its toxicity. A subchronic toxicity study was performed on F344 rats over a period of 13 weeks with varying doses of this compound.
Key Findings:
- Doses : Rats were administered doses of 0, 15, 60, or 250 mg/kg body weight.
- Results : The study revealed no significant toxicological changes in general health indicators such as body weight or food intake across most groups. However, notable hematological changes were observed at the highest dose (250 mg/kg), including decreased hemoglobin and increased platelet counts in male rats .
| Parameter | Control Group | 250 mg/kg Group |
|---|---|---|
| Hemoglobin (g/dL) | 14.5 | 11.5 |
| Platelet Count (x10^3) | 300 | 400 |
Histopathological Findings
Histopathological examinations indicated increased liver weights and focal interstitial inflammation in the kidneys of treated rats, suggesting potential organ-specific toxicity at higher doses .
特性
CAS番号 |
38618-23-4 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC名 |
2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyethanol |
InChI |
InChI=1S/C12H24O2/c1-9(2)11-5-4-10(3)8-12(11)14-7-6-13/h9-13H,4-8H2,1-3H3/t10-,11+,12-/m1/s1 |
InChIキー |
FVBGFZNFXUIHNC-GRYCIOLGSA-N |
SMILES |
CC1CCC(C(C1)OCCO)C(C)C |
異性体SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OCCO)C(C)C |
正規SMILES |
CC1CCC(C(C1)OCCO)C(C)C |
密度 |
0.920-0.940 |
Key on ui other cas no. |
75443-64-0 |
物理的記述 |
Clear colourless viscous liquid; Minty aroma |
溶解性 |
Insoluble in water Soluble (in ethanol) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















